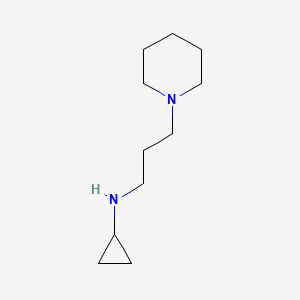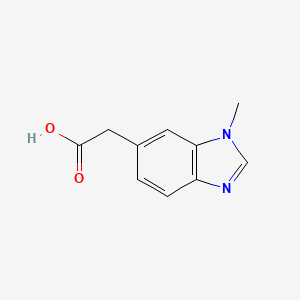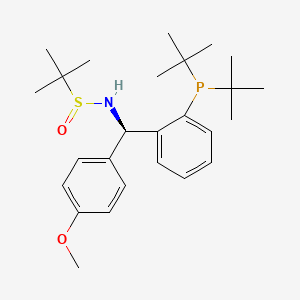![molecular formula C39H38O12 B13640893 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)
3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound characterized by multiple hydroxyl, methoxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate typically involves multiple steps, including:
Formation of the core structure: This step involves the creation of the central phenylpropanoid backbone through a series of condensation reactions.
Functional group modifications: Hydroxylation and methoxylation reactions are carried out to introduce the hydroxyl and methoxy groups at specific positions.
Esterification: The final step involves esterification to form the complete compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of reaction conditions: This includes temperature control, pH adjustments, and the use of catalysts to increase yield and purity.
Purification processes: Techniques such as chromatography and crystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols, alkanes
Substitution products: Halogenated compounds, nucleophile-substituted compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Catalysis: Acts as a catalyst or a catalyst precursor in various organic reactions.
Biology
Biochemical studies: Used to study enzyme interactions and metabolic pathways.
Drug development:
Medicine
Therapeutic agents: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry
Material science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate involves:
Molecular targets: Interacts with specific enzymes and receptors in biological systems.
Pathways involved: Modulates biochemical pathways related to inflammation, oxidative stress, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(E)-3-(4-hydroxyphenyl)prop-2-enoic acid]: Shares a similar phenylpropanoid backbone.
[(E)-3-(4-methoxyphenyl)prop-2-enoic acid]: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is unique due to its combination of hydroxyl, methoxy, and phenyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C39H38O12 |
|---|---|
Molekulargewicht |
698.7 g/mol |
IUPAC-Name |
3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3 |
InChI-Schlüssel |
IKHAPHPJWABCCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)

![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)


![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)


